molecular formula C12H14FN3O B1444527 6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1355195-80-0

6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Cat. No.: B1444527
CAS No.: 1355195-80-0
M. Wt: 235.26 g/mol
InChI Key: YJTRKYQLCXMZHK-UHFFFAOYSA-N
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Description

6’-fluoro-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro center

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving spiro compounds.

    Medicine: Potential therapeutic applications due to its bioactive properties, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-fluoro-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the ring can be constructed through cyclization reactions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.

    Construction of the Quinazolinone Moiety: This can be synthesized through condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Spirocyclization: The final step involves the formation of the spiro center, which can be achieved through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinazolinone N-oxides.

    Reduction: Reduction reactions might target the quinazolinone moiety, leading to the formation of dihydroquinazolinones.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce dihydro derivatives.

Mechanism of Action

The mechanism of action of 6’-fluoro-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one would depend on its specific biological target. Generally, spiro compounds can interact with various enzymes or receptors, modulating their activity. The fluorine atom might enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Lacks the fluorine atom, potentially resulting in different biological activity.

    6’-chloro-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Chlorine instead of fluorine, which might affect its reactivity and interactions.

    1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Without any halogen substitution, providing a basis for comparison of halogen effects.

Uniqueness

The presence of the fluorine atom in 6’-fluoro-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one can significantly influence its chemical and biological properties, such as increased metabolic stability, altered lipophilicity, and enhanced binding interactions.

Properties

IUPAC Name

6-fluorospiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O/c13-8-1-2-10-9(7-8)11(17)16-12(15-10)3-5-14-6-4-12/h1-2,7,14-15H,3-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTRKYQLCXMZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC3=C(C=C(C=C3)F)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 2
Reactant of Route 2
6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 3
6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 4
6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 5
6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 6
6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

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